molecular formula C26H28ClN5O2S B315804 N-(tert-butyl)-2-({4-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-(tert-butyl)-2-({4-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Katalognummer: B315804
Molekulargewicht: 510.1 g/mol
InChI-Schlüssel: NWGOXYJAJIYYBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(tert-butyl)-2-({4-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound with a unique structure that includes a naphthalene ring, a triazole ring, and a sulfanylacetamide group

Eigenschaften

Molekularformel

C26H28ClN5O2S

Molekulargewicht

510.1 g/mol

IUPAC-Name

N-tert-butyl-2-[[4-[[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]methylamino]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H28ClN5O2S/c1-26(2,3)30-24(33)16-35-25-31-28-17-32(25)29-14-21-20-10-6-4-8-18(20)12-13-23(21)34-15-19-9-5-7-11-22(19)27/h4-13,17,29H,14-16H2,1-3H3,(H,30,33)

InChI-Schlüssel

NWGOXYJAJIYYBS-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)CSC1=NN=CN1NCC2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4Cl

Kanonische SMILES

CC(C)(C)NC(=O)CSC1=NN=CN1NCC2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-2-({4-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of the naphthalene and triazole rings, followed by the introduction of the sulfanylacetamide group. Common reagents used in these reactions include chlorobenzyl chloride, naphthalene derivatives, and triazole precursors. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs .

Analyse Chemischer Reaktionen

Types of Reactions

N-(tert-butyl)-2-({4-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

N-(tert-butyl)-2-({4-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(tert-butyl)-2-({4-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(tert-butyl)-2-({4-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is unique due to its combination of a naphthalene ring, a triazole ring, and a sulfanylacetamide group.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.